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molecular formula C16H30O10 B606181 Bis-PEG6-acid CAS No. 119189-70-7

Bis-PEG6-acid

Cat. No. B606181
M. Wt: 382.41
InChI Key: YFBGEYNLLRKUTP-UHFFFAOYSA-N
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Patent
US08912148B2

Procedure details

A solution of 3-{2-[2-(2-{2-[2-(2-tert-Butoxycarbonyl-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-propionic acid tert-butyl ester (6 g, 18.6 mmol) in anisole (20 ml) was cooled in an ice bath and trifluoroacetic acid (65 g) was added. After 3 hrs at RT volatiles were removed under reduced pressure and the residue was partitioned between ethyl acetate (50 ml) and 5% sodium bicarbonate solution. The aqueous layer was acidified with 1 N HCl, saturated with NaCl and then extracted with ethyl acetate (3×50 ml). Combined organic layers were washed with brine and dried over sodium sulfate.

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:34])[CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][CH2:26][C:27]([O:29]C(C)(C)C)=[O:28])(C)(C)C.FC(F)(F)C(O)=O>C1(OC)C=CC=CC=1>[C:6]([CH2:7][CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][O:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][CH2:26][C:27]([OH:29])=[O:28])([OH:34])=[O:5]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
65 g
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 3 hrs at RT volatiles were removed under reduced pressure
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (50 ml) and 5% sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
Combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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